molecular formula C16H29NO2SSi B12822857 4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide

4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide

Cat. No.: B12822857
M. Wt: 327.6 g/mol
InChI Key: NWEAHJWULDGPKX-UHFFFAOYSA-N
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Description

4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a tert-butyldimethylsilyl group attached to the sulfonamide nitrogen. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonyl chloride and butylamine.

    Formation of N-Butylbenzenesulfonamide: Benzenesulfonyl chloride reacts with butylamine in the presence of a base such as triethylamine to form N-butylbenzenesulfonamide.

    Silylation: The N-butylbenzenesulfonamide is then reacted with tert-butyldimethylsilyl chloride in the presence of a base like imidazole to introduce the tert-butyldimethylsilyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The tert-butyldimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or alkoxides.

    Hydrolysis: Can be carried out using acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Substitution Reactions: Yield various substituted sulfonamides.

    Hydrolysis: Produces the corresponding alcohol and the parent sulfonamide.

Scientific Research Applications

4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide exerts its effects involves the interaction of the sulfonamide group with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    N-Butylbenzenesulfonamide: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered.

    N-(tert-Butyldimethylsilyl)benzenesulfonamide: Lacks the butyl group, affecting its reactivity and applications.

Uniqueness

4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide is unique due to the combination of the butyl and tert-butyldimethylsilyl groups. This dual functionality allows it to serve as a versatile intermediate in organic synthesis, providing both steric protection and reactivity at specific sites.

Properties

Molecular Formula

C16H29NO2SSi

Molecular Weight

327.6 g/mol

IUPAC Name

4-butyl-N-[tert-butyl(dimethyl)silyl]benzenesulfonamide

InChI

InChI=1S/C16H29NO2SSi/c1-7-8-9-14-10-12-15(13-11-14)20(18,19)17-21(5,6)16(2,3)4/h10-13,17H,7-9H2,1-6H3

InChI Key

NWEAHJWULDGPKX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N[Si](C)(C)C(C)(C)C

Origin of Product

United States

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